![molecular formula C20H22N2O3S B2899922 N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-58-3](/img/structure/B2899922.png)
N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
Compounds like N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide often belong to the class of quinolones . Quinolones are a type of synthetic antimicrobial drug, with different generations of quinolones being effective against different types of bacterial infections .
Synthesis Analysis
The synthesis of quinolone derivatives often involves multi-step processes, including one-pot reactions, flow chemistry, and metal-catalyzed reactions . The specific synthesis process for N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is not available in the sources I found.Molecular Structure Analysis
The molecular structure of quinolones generally includes a bicyclic core structure, which is a combination of a benzene ring and a pyridone ring . The specific molecular structure of N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving quinolones can be quite diverse, depending on the specific compound and the conditions under which the reactions take place . The specific chemical reactions involving N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinolones, these properties can vary widely . The specific physical and chemical properties of N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are not available in the sources I found.Scientific Research Applications
Synthesis of Fused Heterocycles
This compound can be utilized in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities and are valuable in drug research and development . The ability to create four-membered to seven-membered heterocycles opens up possibilities for new pharmaceuticals.
Biological Activity
The structural motif of this compound is found in many biologically active molecules. For instance, derivatives of quinolones, which share a similar structure, have been used to treat conditions like nocturnal leg cramps and arthritis . This suggests that our compound could be explored for similar therapeutic applications.
Fluorescent Sensors
Compounds with a quinoline structure have been studied for their potential use as fluorescent sensors . The unique electronic configuration of the compound could make it suitable for detecting specific ions or molecules, which is valuable in analytical chemistry.
Photophysical Properties
The compound’s structure is related to that of 1H-pyrazolo[3,4-b]quinolines, which have been researched for over a century for their photophysical properties . These properties are essential for developing new materials for optoelectronic applications.
Neurotoxicity Studies
Derivatives of pyrazoline, which are structurally similar to our compound, have been investigated for their neurotoxic potentials . This compound could be used to study the effects on acetylcholinesterase activity and oxidative stress in the brain, which is crucial for understanding neurodegenerative diseases.
Mechanism of Action
Quinolones typically work by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for bacterial DNA replication, transcription, repair, and recombination . The specific mechanism of action for N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is not available in the sources I found.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For quinolones, potential hazards can include phototoxicity, damage to the central nervous system, and tendon rupture . The specific safety and hazards of N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are not available in the sources I found.
properties
IUPAC Name |
N-benzyl-N-ethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-21(14-15-6-4-3-5-7-15)26(24,25)18-12-16-8-9-19(23)22-11-10-17(13-18)20(16)22/h3-7,12-13H,2,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLYYQULNEBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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